Cytidine-5-carboxylic acid sodium salt

Vue d'ensemble

Description

Cytidine-5-carboxylic acid sodium salt is a nucleoside analog that plays a significant role in various biochemical and pharmaceutical applications. It is known for its involvement in RNA and DNA synthesis, making it a valuable compound in the fields of molecular biology and medicinal chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Cytidine-5-carboxylic acid sodium salt typically involves the modification of cytidine, a naturally occurring nucleoside.

Industrial Production Methods

Industrial production of this compound is carried out under cGMP (current Good Manufacturing Practice) conditions to ensure high purity and quality. The production process involves large-scale synthesis in cleanroom environments, with stringent quality control measures to meet pharmaceutical standards.

Analyse Des Réactions Chimiques

Types of Reactions

Cytidine-5-carboxylic acid sodium salt undergoes various chemical reactions, including:

Oxidation: This reaction can modify the nucleoside, potentially altering its biological activity.

Reduction: Reduction reactions can be used to modify the functional groups on the nucleoside.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the nucleoside structure

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like ammonia or amines. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired modifications .

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the nucleoside. For example, oxidation can lead to the formation of carboxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Applications De Recherche Scientifique

Cytidine-5-carboxylic acid sodium salt has a wide range of applications in scientific research, including:

Mécanisme D'action

The mechanism of action of Cytidine-5-carboxylic acid sodium salt involves its incorporation into RNA and DNA, where it interferes with nucleic acid synthesis. This interference can disrupt the replication and transcription processes, making it a potential candidate for anticancer and antiviral therapies. The compound targets enzymes involved in nucleic acid metabolism, such as uridine-cytidine kinase .

Comparaison Avec Des Composés Similaires

Similar Compounds

Cytidine-5’-monophosphate: Another nucleoside analog involved in RNA and DNA synthesis.

Uridine-5’-monophosphate: Similar in structure and function, used in various biochemical applications.

Uniqueness

Cytidine-5-carboxylic acid sodium salt is unique due to its specific carboxylation at the 5’ position, which enhances its solubility and stability. This modification makes it particularly useful in pharmaceutical applications where high purity and stability are required .

Activité Biologique

Cytidine-5-carboxylic acid sodium salt, a nucleoside analog, has garnered attention for its significant biological activities, particularly in the fields of molecular biology and medicinal chemistry. This compound is primarily recognized for its role in nucleic acid metabolism, specifically its incorporation into RNA and DNA, where it disrupts nucleic acid synthesis. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by case studies and relevant research findings.

Overview of this compound

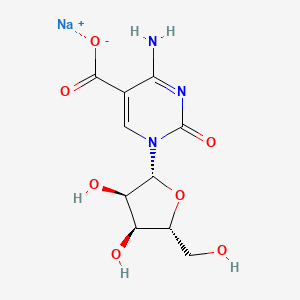

This compound is synthesized from cytidine and is characterized by a carboxyl group at the 5' position. This modification enhances its solubility and stability, making it particularly useful in pharmaceutical applications. The compound's chemical structure allows it to mimic natural nucleotides, facilitating its incorporation into nucleic acids during replication and transcription processes .

The primary mechanism of action for this compound involves:

- Incorporation into Nucleic Acids : The compound is incorporated into RNA and DNA, where it competes with natural nucleotides. This incorporation leads to the disruption of normal nucleic acid synthesis, affecting cellular replication and transcription processes .

- Enzyme Targeting : It targets key enzymes involved in nucleic acid metabolism, such as uridine-cytidine kinase. Increased expression of these kinases in cancer cells allows for selective activation of the nucleoside analogs .

Biological Activity

This compound exhibits various biological activities:

- Anticancer Properties : The compound has been investigated for its potential in anticancer therapies due to its ability to inhibit nucleic acid synthesis. Studies have shown that it can selectively affect cancer cells by exploiting their higher expression levels of nucleoside kinases .

- Antiviral Activity : Similar to other nucleoside analogs, it has shown promise in antiviral applications by interfering with viral replication processes through its incorporation into viral RNA or DNA .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Inhibits nucleic acid synthesis in cancer cells | , |

| Antiviral | Disrupts viral replication | , |

| Enzyme Targeting | Inhibits uridine-cytidine kinase | , |

Case Study 1: Anticancer Efficacy

A study published in Cancer Research demonstrated that this compound effectively reduced tumor growth in xenograft models by inhibiting DNA synthesis. The results indicated a significant decrease in tumor size compared to control groups treated with non-active compounds .

Case Study 2: Antiviral Potential

Research highlighted in Antiviral Research explored the antiviral properties of this compound against various viruses. The study found that the compound inhibited viral replication by interfering with the viral RNA synthesis pathway, showcasing its potential as a therapeutic agent against viral infections .

Comparative Analysis with Similar Compounds

This compound can be compared to other nucleoside analogs such as Cytidine-5'-monophosphate and Uridine-5'-monophosphate:

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| Cytidine-5-carboxylic acid | Inhibits nucleic acid synthesis | Carboxylation at 5' position |

| Cytidine-5'-monophosphate | Similar incorporation into RNA/DNA | Lacks carboxyl group |

| Uridine-5'-monophosphate | Functions similarly but with different specificity | Different nucleotide base |

Propriétés

IUPAC Name |

sodium;4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O7.Na/c11-7-3(9(17)18)1-13(10(19)12-7)8-6(16)5(15)4(2-14)20-8;/h1,4-6,8,14-16H,2H2,(H,17,18)(H2,11,12,19);/q;+1/p-1/t4-,5-,6-,8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POPNOGSMXZYUNX-HCXTZZCQSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N3NaO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.